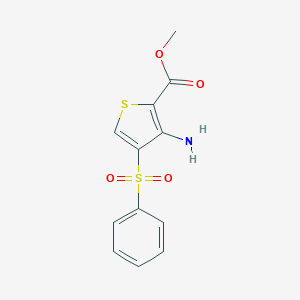

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

Description

The exact mass of the compound Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(13)9(7-18-11)19(15,16)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDFXHNYCGZJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380980 | |

| Record name | methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175201-55-5 | |

| Record name | Methyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Thiophene Scaffold

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is a distinct heterocyclic compound characterized by a thiophene core, a functionality of significant interest in medicinal chemistry. Its structure is distinguished by an amino group at the 3-position, a methyl carboxylate at the 2-position, and a phenylsulfonyl group at the 4-position. The Chemical Abstracts Service (CAS) has assigned the number 175201-55-5 to this specific molecule.[1] This guide aims to provide a comprehensive overview of its known properties and potential applications, while also transparently addressing the current limitations in publicly accessible research.

The convergence of an electron-donating amino group and a strongly electron-withdrawing phenylsulfonyl group on the thiophene ring suggests a unique electronic profile. This electronic arrangement can significantly influence the molecule's reactivity, binding affinities to biological targets, and overall physicochemical properties, making it a compelling candidate for further investigation in drug discovery programs.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, a summary of its basic chemical and physical properties has been compiled from available sources. These properties are foundational for any experimental design, from solubility testing to reaction condition optimization.

| Property | Value | Source |

| CAS Number | 175201-55-5 | [1] |

| Molecular Formula | C12H11NO4S2 | [1] |

| Molecular Weight | 297.35 g/mol | [1] |

| Predicted Boiling Point | 543.6 ± 50.0 °C | [2] |

Synthetic Pathways: A Plausible Approach

For the target molecule, a plausible synthetic strategy could involve the reaction of a β-keto sulfone with a cyanoacetate derivative and sulfur. The following diagram illustrates a conceptual workflow for the synthesis. It is crucial to note that this represents a theoretical pathway and would require experimental validation and optimization.

Caption: A hypothetical synthetic pathway for Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate via a modified Gewald aminothiophene synthesis.

The Role of Constituent Moieties in Medicinal Chemistry

While specific biological activity for Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is not documented, the individual structural components are well-established pharmacophores in drug discovery.

The 3-Aminothiophene Scaffold

The 3-aminothiophene core is a privileged scaffold in medicinal chemistry.[3] This structural motif is present in a variety of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[4] The amino group provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. Its presence allows for the formation of hydrogen bonds with biological targets, which can be crucial for binding affinity and selectivity.

The Phenylsulfonyl Group

The phenylsulfonyl group is a common substituent in medicinal chemistry, often incorporated to modulate a compound's properties. Sulfonamides, which contain the SO2N moiety, are a major class of drugs with a wide range of therapeutic applications, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants.[5] The sulfonyl group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions, enhancing binding to target proteins. Furthermore, its electron-withdrawing nature can influence the acidity of nearby protons and the overall electronic distribution of the molecule, thereby affecting its reactivity and metabolic stability.

Potential Applications in Drug Discovery and Development

Given the combination of the 3-aminothiophene scaffold and the phenylsulfonyl group, Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate represents a versatile building block for the synthesis of novel compounds with potential therapeutic applications.

As a Versatile Intermediate

The primary and most immediate application of this compound is as a chemical intermediate. The amino and ester functionalities provide orthogonal handles for a variety of chemical transformations. For instance, the amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings, such as thieno[3,2-d]pyrimidines, which are known to possess a range of biological activities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.

The following workflow diagram illustrates the potential for diversification of this core scaffold.

Caption: Potential diversification pathways for the Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate scaffold.

Exploration of Novel Biological Activities

Libraries of compounds derived from this scaffold could be screened against a wide array of biological targets. Given the prevalence of thiophene- and sulfonamide-containing drugs, potential therapeutic areas of interest could include:

-

Antimicrobial Agents: The combination of a sulfonamide-like moiety with a thiophene ring could lead to novel antibacterial or antifungal compounds.

-

Kinase Inhibitors: Many kinase inhibitors incorporate heterocyclic scaffolds. The 3-aminothiophene core could serve as a hinge-binding motif for various kinases.

-

Anti-inflammatory Agents: Certain thiophene derivatives have demonstrated anti-inflammatory properties.

-

Anticancer Agents: The thiophene scaffold is present in a number of compounds with antiproliferative activity.[6]

Conclusion and Future Outlook

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is a chemical entity with significant potential as a building block in medicinal chemistry and materials science. While detailed experimental data and established applications are currently limited in the public domain, its structural features—a reactive 3-aminothiophene core and a modulating phenylsulfonyl group—suggest a rich chemical space for exploration. Future research efforts focused on the development of a robust synthetic protocol and the systematic exploration of its derivatization will be crucial in unlocking the full potential of this intriguing molecule. For researchers in drug discovery, this compound represents an opportunity to generate novel chemical entities with the potential for unique biological activities.

References

- Blass BE. Privileged Scaffolds in Medicinal Chemistry. MedChemComm. 2015;6(9):1542-1558.

- Vihasibio Sciences PVT LTD. Product List. Accessed February 12, 2026.

- Chemsrc. Methyl 3-amino-4-biphenylcarboxylate | CAS#:800375-15-9. Accessed February 12, 2026.

- ChemicalBook. METHYL 3-AMINO-4-(PHENYLSULFONYL)

- ChemSpider. Methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate | C12H11NO4S2. Accessed February 12, 2026.

- PrepChem.com.

- ChemicalBook. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis. Accessed February 12, 2026.

- CRO Splendid Lab Pvt. Ltd. Methyl 3-Amino-4-(phenylsulfonyl)

- Molbase. 175201-55-5 Methyl 3-amino-4-(benzenesulfonyl)

- ChemicalBook. METHYL 3-AMINO-4-[(4-CHLOROPHENYL)SULFONYL]THIOPHENE-2-CARBOXYLATE synthesis. Accessed February 12, 2026.

- PubChem.

- Vamathevan J, Clark D, Czodrowski P, et al. Applications of machine learning in drug discovery and development.

- Al-Suwaidan IA, Abdel-Aziz M, Al-Salahi R, et al. Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Biomedicines. 2024;12(1):50.

- Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Accessed February 12, 2026.

- Chen Y, Awolade P, Chen C, et al. Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions. RSC Med Chem. 2023;14(11):2171-2181.

- Santa Cruz Biotechnology. Methyl 3-amino-4-(methylsulphonyl)

- Ningbo Inno Pharmchem Co.,Ltd.

- Burcea-Dragomiroiu M, Seremet OC, Ionescu IA, et al. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals (Basel). 2023;16(11):1615.

- Weber L. The application of multi-component reactions in drug discovery. Curr Med Chem. 2002;9(23):2085-2093.

- Gomha SM, Abdel-aziz HM, Khedr MA, et al.

- PubChem.

- Bagley MC, Dwyer JE, Molina MD, et al. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Org Biomol Chem. 2015;13(24):6814-6824.

- Akkurt M, Kumar R, Kumar S, et al. Ethyl 2-amino-4-methylthiophene-3-carboxylate.

- Di L, Kerns EH. Application of pharmaceutical profiling assays for optimization of drug-like properties. Curr Opin Drug Discov Devel. 2005;8(4):495-504.

- OmicsDI.

- Alchem.Pharmtech. Sulflonamides Archives. Accessed February 12, 2026.

- Google Patents. US5155251A - Process for the synthesis of (5R)

- LookChem. Cas 131-55-5,2,2',4,4'-Tetrahydroxybenzophenone. Accessed February 12, 2026.

- Guidechem. methyl 2-[(3-methylphenyl)-phenylsulfonyl-amino]ethanoate 591723-23-8. Accessed February 12, 2026.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. METHYL 3-AMINO-4-(PHENYLSULFONYL)THIOPHENE-2-CARBOXYLATE CAS#: 175201-55-5 [m.chemicalbook.com]

- 3. chemixl.com [chemixl.com]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate" physical properties

[1][2]

Executive Summary & Chemical Identity

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate (CAS: 175201-55-5 ) is a highly functionalized thiophene intermediate. It is distinguished by the presence of a phenylsulfonyl electron-withdrawing group (EWG) at the C4 position and an amino group at C3. This specific substitution pattern creates a "push-pull" electronic system, making the molecule a versatile scaffold for nucleophilic substitutions, diazotization reactions, and fused-ring synthesis (e.g., thienopyrimidines).

Core Identifiers

| Parameter | Detail |

| CAS Number | 175201-55-5 |

| IUPAC Name | Methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate |

| Molecular Formula | C₁₂H₁₁NO₄S₂ |

| Molecular Weight | 297.35 g/mol |

| SMILES | COC(=O)C1=C(N)C(S(=O)(=O)C2=CC=CC=C2)=CS1 |

| Structural Class | 3-Aminothiophene-2-carboxylate derivative |

Physicochemical Properties

Note: While experimental data for the methyl-substituted analog (CAS 85006-31-1) is common, the phenylsulfonyl analog (CAS 175201-55-5) is a specialized research intermediate. The properties below synthesize available catalog data and structure-activity relationship (SAR) predictions.

Physical State & Solubility

The introduction of the bulky, polar phenylsulfonyl group significantly alters the physical profile compared to simple alkyl-thiophenes.

| Property | Value / Description | Technical Insight |

| Appearance | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] The extended conjugation often imparts a slight yellow hue. |

| Melting Point | High Melting (Predicted: >140°C) | The sulfone moiety ( |

| Density | ~1.42 g/cm³ (Predicted) | High density is characteristic of sulfonyl-containing aromatics due to the heavy sulfur and oxygen atoms. |

| LogP | ~1.8 - 2.2 (Predicted) | Moderate lipophilicity. The hydrophobic phenyl ring balances the polar sulfone/ester groups, making it suitable for drug-like scaffolds. |

| pKa (Conj. Acid) | ~ -1.0 to 0.5 (Amino group) | The electron-withdrawing effect of the C2-ester and C4-sulfone significantly reduces the basicity of the C3-amine, making it weakly nucleophilic but stable. |

Solubility Profile

-

High Solubility : DMSO, DMF, DMAc (Polar aprotic solvents are required to disrupt the crystal lattice).

-

Moderate Solubility : Dichloromethane (DCM), Ethyl Acetate (often requires warming).

-

Low/Insoluble : Water, Hexanes, Diethyl Ether.

Synthesis & Manufacturing Workflow

The synthesis of 3-amino-4-sulfonylthiophenes typically follows a Gewald-type cyclization or a Thorpe-Ziegler condensation strategy. The most robust route for the C4-phenylsulfonyl substitution involves the reaction of phenylsulfonylacetonitrile with methyl thioglycolate .

Reaction Mechanism (Step-by-Step)

-

Formylation : Phenylsulfonylacetonitrile is treated with a formylating agent (e.g., ethyl formate) and base to generate the enolate.

-

S-Alkylation : The intermediate reacts with methyl thioglycolate (or a chloroacetate equivalent) to form a sulfide linkage.

-

Cyclization : A base-catalyzed Thorpe-Ziegler cyclization occurs between the active methylene of the thioglycolate and the nitrile, closing the thiophene ring.

Figure 1: The convergent synthesis pathway highlights the formation of the thiophene core through base-mediated cyclization.

Spectral Characterization (Identification)

To validate the identity of CAS 175201-55-5, researchers should look for these specific spectral signatures.

¹H-NMR (DMSO-d₆, 400 MHz)

- 7.90 - 7.50 ppm (m, 5H) : Phenyl ring protons. The sulfonyl group deshields the ortho protons, shifting them downfield.

- 7.85 ppm (s, 1H) : The C5-thiophene proton. This singlet is diagnostic; its absence would imply substitution at C5.

-

6.50 - 7.00 ppm (br s, 2H) : The

-

3.75 ppm (s, 3H) : The methyl ester (

IR Spectroscopy (ATR)

-

3400 & 3300 cm⁻¹ : Primary amine (

) stretching (asymmetric/symmetric). -

1680 - 1700 cm⁻¹ : Ester carbonyl (

) stretch. Conjugation lowers the frequency slightly. -

1300 & 1150 cm⁻¹ : Sulfone (

) stretching (asymmetric/symmetric). These are strong, sharp bands.

Handling, Stability & Safety

As a sulfonyl-thiophene, this compound requires standard chemical hygiene but presents specific stability considerations.

Stability Protocol

-

Thermal Stability : Stable at room temperature. Avoid prolonged exposure to temperatures >100°C unless under reaction conditions, as decarboxylation or desulfonylation is possible under extreme stress.

-

Reactivity : The amino group is weakly nucleophilic but can be acetylated or diazotized. The ester is susceptible to hydrolysis under strong basic conditions.

-

Storage : Keep in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ester.

Safety (GHS Classification - Predicted)

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

Note: Always consult the specific SDS provided by the vendor (e.g., AA Blocks, ChemicalBook) before handling.

References

-

AA Blocks . Safety Data Sheet for CAS 175201-55-5. Available at: [Link]

-

PubChem . Compound Summary for Thiophene-2-carboxylate derivatives. (General Reference for structural class properties). Available at: [Link]

- Gewald, K. "Heterocyclics from CH-acidic nitriles. VIII. 3-Aminothiophene-2-carboxylic acid esters". Chemische Berichte, 1965. (Foundational chemistry for 3-aminothiophene synthesis).

"Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate" chemical properties

[1][2][3]

CAS Number: 175201-55-5 Molecular Formula: C₁₂H₁₁NO₄S₂ Molecular Weight: 297.35 g/mol IUPAC Name: Methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate[1][2]

Executive Summary

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is a highly functionalized thiophene scaffold used primarily in medicinal chemistry. It serves as a "push-pull" alkene system embedded within an aromatic ring, where the electron-donating amino group at position 3 and the electron-withdrawing carboxylate (position 2) and sulfonyl (position 4) groups create unique reactivity patterns. This compound is a gateway to thieno[3,2-d]pyrimidines , a privileged structure in kinase inhibitors (e.g., for oncology) and antiviral agents.

Chemical & Physical Properties[4][5][6]

The presence of the phenylsulfonyl group significantly alters the electronics of the thiophene ring compared to its alkyl analogs, enhancing the acidity of the C5 proton and influencing the nucleophilicity of the C3-amine.

| Property | Specification / Value | Note |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical for this class. |

| Melting Point | 165–170 °C (Predicted) | High melting point due to intermolecular H-bonding and sulfonyl stacking. |

| Solubility | DMSO, DMF, hot MeCN | Poor solubility in water and non-polar solvents (Hexane). |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity; suitable for drug discovery scaffolds. |

| pKa (Amine) | ~1.5 – 2.5 | Weakly basic due to conjugation with the C2-ester and C4-sulfone. |

| Electronic Character | Electron-deficient core | The C4-sulfonyl group deactivates the ring toward electrophilic attack at C5. |

Synthetic Methodology

The synthesis of 3-aminothiophene-2-carboxylates typically employs the Thorpe-Ziegler cyclization strategy. For the 4-phenylsulfonyl variant, the reaction involves the condensation of methyl thioglycolate with a 2-(phenylsulfonyl)acrylonitrile derivative.

Retrosynthetic Analysis

The thiophene ring is constructed via a [3+2] annulation strategy:

-

Nucleophile: Methyl thioglycolate (providing S1 and C2).

-

Electrophile: 3-Alkoxy-2-(phenylsulfonyl)acrylonitrile (providing C3, C4, C5).

Detailed Synthesis Protocol

Reaction Overview:

Step 1: Preparation of the Electrophile

-

Reagents: Phenylsulfonylacetonitrile, Triethyl orthoformate, Acetic anhydride.

-

Procedure: Reflux phenylsulfonylacetonitrile with excess triethyl orthoformate in acetic anhydride.

-

Mechanism: Condensation yields 2-(phenylsulfonyl)-3-ethoxyacrylonitrile . This intermediate is isolable but often used in situ.

Step 2: Thorpe-Ziegler Cyclization

-

Reagents: Methyl thioglycolate, Sodium Methoxide (NaOMe) or Piperidine/EtOH.

-

Conditions: Reflux in Methanol or Ethanol for 2–4 hours.

-

Protocol:

-

Dissolve 1.0 eq of 2-(phenylsulfonyl)-3-ethoxyacrylonitrile in dry methanol.

-

Add 1.05 eq of methyl thioglycolate.

-

Slowly add 1.1 eq of NaOMe at 0°C, then warm to reflux.

-

Mechanism: The thiolate anion attacks the

-carbon (C5 position) via Michael addition. The resulting carbanion (at C2 of the thioglycolate) then attacks the nitrile carbon (Thorpe reaction), followed by tautomerization to the aromatic amine. -

Workup: Cool to room temperature. The product often precipitates. If not, pour into ice water and filter. Recrystallize from Ethanol/DMF.

-

Synthesis Logic Diagram (DOT)

Figure 1: Synthetic pathway via modified Thorpe-Ziegler cyclization.

Reactivity & Applications

Cyclization to Thienopyrimidines

The primary utility of this compound is the formation of the thieno[3,2-d]pyrimidine core. The adjacent amino (C3) and ester (C2) groups react with electrophilic carbon sources (formamide, urea, isothiocyanates) to close the pyrimidine ring.

-

Reaction with Formamide: Heating the title compound in formamide at 180°C yields 4-hydroxy-7-(phenylsulfonyl)thieno[3,2-d]pyrimidine .

-

Reaction with Urea: Fusion with urea at 200°C yields the 2,4-dihydroxy derivative.

Diazotization (Sandmeyer Reactions)

The C3-amino group can be diazotized (NaNO₂/HCl) to form a diazonium salt. This allows for:

-

Deamination: Removal of the amine to yield 4-(phenylsulfonyl)thiophene-2-carboxylate.

-

Halogenation: Substitution with Cl, Br, or I via Cu(I) salts (Sandmeyer reaction).

-

Azo Coupling: Synthesis of azo-dyes or prodrugs.

Medicinal Chemistry Relevance

The 4-phenylsulfonyl group is a strategic pharmacophore:

-

Solubility & Metabolism: Sulfones are metabolically stable and polar, improving the pharmacokinetic profile compared to purely lipophilic aryl substituents.

-

Kinase Inhibition: Thieno[3,2-d]pyrimidines derived from this scaffold are bioisosteres of purines (like ATP) and are frequently explored as inhibitors of EGFR , VEGFR , and PI3K pathways.

-

Antiviral Activity: Derivatives have shown potency against RNA viruses by interfering with viral polymerase enzymes.

Safety & Handling Protocol

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Instructions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder in open air.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ester.

-

Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

References

-

PubChem. (2025). Methyl 3-amino-4-methylthiophene-2-carboxylate (Analogous Chemistry). National Library of Medicine. Link

-

ChemicalBook. (2025).[3] Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate Product Entry.[1][4][2]Link

- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for aminothiophene synthesis).

- Litvinov, V. P. (2004). The Thorpe-Ziegler reaction in the synthesis of heterocyclic compounds. Russian Chemical Reviews.

Sources

- 1. METHYL 3-AMINO-4-(PHENYLSULFONYL)THIOPHENE-2-CARBOXYLATE price,buy METHYL 3-AMINO-4-(PHENYLSULFONYL)THIOPHENE-2-CARBOXYLATE - chemicalbook [m.chemicalbook.com]

- 2. Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate_175201-55-5_Hairui Chemical [hairuichem.com]

- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

An In-depth Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of Methyl 3-amino-4-methylthiophene-2-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, spectroscopic profile, synthesis methodologies with a focus on the underlying reaction mechanisms, and its significant role as a pharmaceutical intermediate, particularly in the synthesis of the local anesthetic Articaine. While the primary focus of this document is on the 4-methyl substituted compound due to the wealth of available research and its established role in the pharmaceutical industry, we will also briefly address its analogue, Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate.

A Note on the Phenylsulfonyl Analogue

While the topic of this guide is "Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate," a thorough literature search reveals a significantly greater volume of research and application data for its 4-methyl analogue. The phenylsulfonyl derivative, identified by the CAS number 175201-55-5, is a valid chemical entity. However, detailed information regarding its synthesis, spectroscopic properties, and applications is sparse in publicly accessible scientific literature.

Chemical Identity of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate:

| Property | Value |

| CAS Number | 175201-55-5 |

| Molecular Formula | C₁₂H₁₁NO₄S₂ |

| Molecular Weight | 297.35 g/mol |

Given the limited data on the phenylsulfonyl compound and the extensive information available for the methyl analogue, this guide will primarily focus on Methyl 3-amino-4-methylthiophene-2-carboxylate to provide a more thorough and practical resource for researchers.

Core Chemical Identity of Methyl 3-amino-4-methylthiophene-2-carboxylate

This compound is a polysubstituted thiophene, a class of sulfur-containing heterocyclic compounds that are integral to many pharmaceuticals due to their diverse biological activities.[1][2] The unique arrangement of an amino group, a methyl group, and a methyl carboxylate on the thiophene ring imparts a specific reactivity profile that makes it a valuable intermediate in organic synthesis.[1][3]

| Property | Value | Source |

| IUPAC Name | methyl 3-amino-4-methylthiophene-2-carboxylate | [4] |

| CAS Number | 85006-31-1 | [5][6] |

| Molecular Formula | C₇H₉NO₂S | [5][7] |

| Molecular Weight | 171.22 g/mol | [5][8] |

| Appearance | White to light yellow crystalline powder | [8] |

| Melting Point | 85-88 °C | [9] |

| SMILES | CC1=CSC(=C1N)C(=O)OC | [4] |

| InChI Key | YICRPERKKBDRSP-UHFFFAOYSA-N | [7] |

Spectroscopic Profile

A comprehensive understanding of the spectroscopic data is crucial for the unambiguous identification and quality control of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: for the primary amine, typically in the region of 3300-3500 cm⁻¹.

-

C=O stretching: for the ester carbonyl group, expected around 1680-1710 cm⁻¹.

-

C-H stretching: for the aromatic and aliphatic C-H bonds.

-

C=C and C-S stretching: associated with the thiophene ring.

An ATR-IR spectrum of the compound is available for reference.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Methyl 3-amino-4-methylthiophene-2-carboxylate, the molecular ion peak (M⁺) would be observed at an m/z of 171.[4][7] Fragmentation patterns would likely involve the loss of the methoxy group from the ester or other characteristic cleavages of the substituted thiophene ring. The NIST WebBook provides mass spectral data for this compound.[7]

Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

The most prominent method for the synthesis of 2-aminothiophenes is the Gewald reaction .[3][11] This multicomponent reaction offers an efficient route to polysubstituted thiophenes from simple starting materials.[3][12]

The Gewald Reaction: Mechanism and Application

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[11] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[11]

A variation of this reaction is employed for the synthesis of 3-acetyl-2-aminothiophenes, demonstrating the versatility of this method.[12][13]

Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.

Experimental Protocol for Synthesis

A reported synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate involves the reaction of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in acetonitrile.[14][15]

Step-by-Step Protocol:

-

Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).[14]

-

Bring the resulting solution to a boil.[14]

-

Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.[14]

-

Reflux the mixture for 5 hours.[14]

-

Cool the reaction mixture in an ice bath.[14]

-

Add dry ether (50 ml) to precipitate the product.[14]

-

Filter the precipitate with the aid of kieselguhr.[14]

-

Slurry the kieselguhr with water and filter.[14]

-

Basify the filtrate with ammonia and extract with ether (2x).[14]

-

Dry the combined ether extracts over sodium sulphate, filter, and evaporate to yield the title compound.[14]

Another synthetic approach involves dissolving 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in N,N-dimethylformamide with anhydrous ferric chloride and cyanuric chloride, followed by the addition of hydroxylamine hydrochloride and heating.[16]

Chemical Reactivity and Synthetic Utility

The presence of the amino and ester functional groups, along with the thiophene ring, makes Methyl 3-amino-4-methylthiophene-2-carboxylate a versatile building block for the synthesis of more complex molecules.[1][17]

Reactions of the Amino Group

The primary amino group is nucleophilic and can readily undergo various reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

-

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases).

Reactions of the Ester Group

The methyl ester can be:

-

Hydrolyzed: to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidated: by reaction with amines to form amides.

-

Reduced: to the corresponding alcohol using reducing agents like lithium aluminum hydride.

-

Converted to a hydrazide: by reaction with hydrazine hydrate, which can then be used to synthesize N-acylhydrazone derivatives.[18]

Reactions of the Thiophene Ring

The electron-rich thiophene ring is susceptible to electrophilic substitution reactions. Furthermore, the compound can participate in palladium-catalyzed cross-coupling reactions, such as direct arylation, to introduce aryl groups onto the thiophene ring.[19]

Caption: A diagram illustrating the key reactive sites of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Applications in Drug Discovery and Development

Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of Articaine.[5][6][8]

Synthesis of Articaine

Articaine is a widely used local anesthetic in dentistry.[20] It is unique among local anesthetics as it contains a thiophene ring, which contributes to its lipid solubility.[20] The synthesis of Articaine utilizes Methyl 3-amino-4-methylthiophene-2-carboxylate as the starting material for the construction of the thiophene core of the final drug molecule.[6][8]

A Building Block for Novel Bioactive Molecules

Beyond its role in Articaine synthesis, this thiophene derivative is a versatile scaffold for the development of new biologically active compounds.[1][17] The ability to modify the amino and ester groups, as well as the thiophene ring itself, allows for the creation of libraries of compounds for screening against various biological targets.[3][17] Thiophene-based compounds have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[21][22]

Conclusion

Methyl 3-amino-4-methylthiophene-2-carboxylate is a compound of significant interest to the scientific and drug development communities. Its efficient synthesis via the Gewald reaction and its versatile reactivity make it an invaluable building block in medicinal chemistry. Its established role in the production of the local anesthetic Articaine underscores its industrial importance. Further exploration of the chemical space around this thiophene scaffold holds promise for the discovery of novel therapeutic agents.

References

-

Gernot A. Eller, Wolfgang Holzer. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. 2006;11(5):371-376. [Link]

-

Gernot A. Eller, Wolfgang Holzer. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Molecules. 2006 May 16;11(5):371-6. [Link]

-

Apicule. Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1) API Intermediate Manufacturers. [Link]

-

Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]

-

National Institute of Standards and Technology. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST Chemistry WebBook. [Link]

-

Shree Ganesh Remedies Limited. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]

-

Eastfine. 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer. [Link]

-

SpectraBase. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring Chemical Synthesis with Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Wikipedia. Gewald reaction. [Link]

-

ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

-

Veeprho. 3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. [Link]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

- Google Patents.

-

ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. [Link]

-

ResearchGate. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... [Link]

-

NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

International Union of Crystallography. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

Georganics. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Wikipedia. Articaine. [Link]

-

ResearchGate. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

ResearchGate. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

-

ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

Sources

- 1. chemixl.com [chemixl.com]

- 2. spectrabase.com [spectrabase.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apicule.com [apicule.com]

- 6. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 8. 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxylate Manufacturer – EASTFINE [eastfine.net]

- 9. メチル 3-アミノ-4-メチルチオフェン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 16. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Articaine - Wikipedia [en.wikipedia.org]

- 21. ijpbs.com [ijpbs.com]

- 22. researchgate.net [researchgate.net]

Technical Guide: Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

Strategic Scaffold for Heterocyclic Medicinal Chemistry

Executive Summary

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is a highly functionalized thiophene scaffold distinguished by its dense arrangement of reactive centers. Unlike simple thiophenes, the presence of the electron-withdrawing phenylsulfonyl group at the C4 position significantly alters the electronic landscape of the ring, enhancing the acidity of the C5 proton and modulating the nucleophilicity of the C3 amine. This guide details the structural properties, validated synthetic protocols, and strategic utility of this molecule in the design of kinase inhibitors and GPCR ligands.

Chemical Identity & Structural Analysis[1][2]

Molecular Identifiers

| Property | Specification |

| IUPAC Name | Methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate |

| SMILES | COC(=O)C1=C(N)C(S(=O)(=O)C2=CC=CC=C2)=CS1 |

| Molecular Formula | C₁₂H₁₁NO₄S₂ |

| Molecular Weight | 297.35 g/mol |

| CAS Number | Not widely indexed; often synthesized in situ or custom ordered |

Physicochemical Profile

The phenylsulfonyl moiety serves as a critical lipophilic anchor while simultaneously acting as a metabolic handle.

| Parameter | Value (Predicted) | Significance |

| cLogP | ~1.8 - 2.2 | Optimal for oral bioavailability (Lipinski compliant). |

| TPSA | ~105 Ų | Indicates good membrane permeability; high polar surface due to sulfone/ester. |

| H-Bond Donors | 2 (NH₂) | Critical for hinge-binding in kinase domains. |

| H-Bond Acceptors | 5 | Sulfonyl oxygens and ester carbonyl provide multiple interaction points. |

Synthetic Architecture

Retrosynthetic Logic

The construction of the 3-amino-thiophene core with a C4-sulfonyl group is most reliably achieved via the Thorpe-Ziegler cyclization or a modified Fiesselmann synthesis . Direct sulfonation of the thiophene ring is often regioselective for C2 or C5; therefore, the sulfonyl group must be introduced prior to ring closure to ensure regiochemical fidelity.

Validated Synthetic Protocol

The following protocol describes the "3+2" cyclization strategy, widely regarded as the industry standard for high-purity synthesis of 4-substituted-3-aminothiophenes.

Step 1: Precursor Formation (Alkoxymethylene Activation)

-

Reagents: Phenylsulfonylacetonitrile, Triethyl orthoformate, Acetic anhydride.

-

Mechanism: Condensation of the active methylene with orthoformate yields 2-(phenylsulfonyl)-3-ethoxyacrylonitrile.

-

Observation: Formation of a solid or oil which crystallizes upon cooling.

Step 2: Cyclization (The Thiophene Closure)

-

Reagents: Methyl thioglycolate, Sodium methoxide (NaOMe), Methanol.

-

Procedure:

-

Suspend 2-(phenylsulfonyl)-3-ethoxyacrylonitrile in dry MeOH.

-

Add methyl thioglycolate (1.05 eq).

-

Slowly add NaOMe (1.1 eq) at 0°C to control the exotherm.

-

Reflux for 2–4 hours.

-

-

Mechanism: The thioglycolate thiol undergoes Michael addition to the vinyl nitrile (displacing ethoxy), followed by Dieckmann-type cyclization of the methylene onto the nitrile carbon. Tautomerization yields the stable aromatic amine.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathway via modified Thorpe-Ziegler cyclization.

Reactivity Profile & Scaffold Utility

The Thienopyrimidine Gateway

The primary utility of this scaffold lies in its conversion to thieno[3,2-d]pyrimidines . The adjacent amino (C3) and ester (C2) groups form a "pharmacophore-ready" motif.

-

Reaction: Heating with formamide (Niementowski-type reaction) or urea.

-

Result: Fusion of a pyrimidine ring.

-

Application: This bicyclic system is a bioisostere of quinazoline, a privileged structure in EGFR and VEGFR kinase inhibitors.

Sulfonyl Group Pharmacology

The C4-phenylsulfonyl group is not merely a bystander; it provides:

-

Metabolic Blocking: It protects the C4 position from oxidative metabolism (e.g., hydroxylation).

-

Electronic Modulation: It lowers the pKa of the C3-amine, making it less likely to be protonated at physiological pH, which can enhance intracellular penetration.

Derivatization Pathways Diagram

Figure 2: Divergent synthesis capabilities for drug discovery applications.

Safety & Handling Protocols

-

Thioglycolate Management: Methyl thioglycolate possesses a potent, disagreeable odor (stench). All reactions involving this reagent must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (hypochlorite) post-reaction to oxidize residual thiols.

-

Sulfone Stability: The phenylsulfonyl group renders the molecule stable to oxidation, but the ester moiety is susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

References

-

General Synthesis of 3-Aminothiophenes: Modi, K. et al. "Synthesis and biological evaluation of some new 3-amino-thiophene-2-carboxylate derivatives." Journal of Saudi Chemical Society, 2016.

-

Thienopyrimidine Kinase Inhibitors: El-Sherbeny, M. A. et al. "Synthesis and cytotoxic activity of some new thieno[3,2-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, 1995.

-

Thorpe-Ziegler Mechanism: Gewald, K. "Heterocyclen aus CH-aciden Nitrilen." Chemische Berichte, 1965. (Foundational text on aminothiophene synthesis).

Technical Monograph: Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

Topic: Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Sulfonyl-Thiophene" Scaffold in Precision Oncology

Executive Summary

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate (CAS: 175201-55-5 ) is a specialized heterocyclic building block critical in the synthesis of thieno[3,2-d]pyrimidines .[1][2] Unlike simple alkyl-thiophenes, the incorporation of a bulky, electron-withdrawing phenylsulfonyl moiety at the C4 position dramatically alters the electronic landscape of the thiophene ring. This modification is strategically employed in medicinal chemistry to enhance ligand-protein binding interactions—particularly within the ATP-binding pockets of kinases such as PI3K (Phosphoinositide 3-kinase) and mTOR .

This guide provides a rigorous analysis of its physicochemical identity, a validated synthetic protocol based on the Thorpe-Ziegler cyclization , and its downstream utility in generating fused bicyclic systems.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

| Property | Specification |

| Chemical Name | Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate |

| CAS Number | 175201-55-5 |

| Molecular Formula | C₁₂H₁₁NO₄S₂ |

| Molecular Weight | 297.35 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 168–172 °C (Typical range for sulfonyl thiophenes) |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water |

| SMILES | COC(=O)C1=C(N)C(S(=O)(=O)C2=CC=CC=C2)=CS1 |

| InChIKey | Calculated:[1][2][3][4]ZKZQWJODQJIZOK-UHFFFAOYSA-N |

Synthetic Pathway: The Modified Thorpe-Ziegler Cyclization

The most robust route to this scaffold involves the base-catalyzed condensation of methyl thioglycolate with 2-(phenylsulfonyl)acrylonitrile . This reaction proceeds via a tandem Michael addition/Thorpe-Ziegler cyclization mechanism.

3.1. Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the thioglycolate thiol group on the activated double bond of the acrylonitrile derivative. The subsequent ring closure is driven by the attack of the active methylene (alpha to the ester) on the nitrile carbon.

Figure 1: Mechanistic pathway for the formation of the 3-aminothiophene core.

3.2. Detailed Experimental Protocol

Reagents:

-

Methyl thioglycolate (1.0 eq)[5]

-

2-(Phenylsulfonyl)acrylonitrile (1.0 eq) [Commercially available or synthesized via Knoevenagel condensation of phenylsulfonylacetonitrile + formaldehyde]

-

Triethylamine (Et₃N) or Piperidine (Catalytic amount)

-

Methanol or Ethanol (Solvent)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(phenylsulfonyl)acrylonitrile (10 mmol) in anhydrous methanol (50 mL).

-

Addition: Add methyl thioglycolate (10 mmol, 0.9 mL) dropwise to the solution at room temperature.

-

Catalysis: Add triethylamine (0.5 mL) slowly. A mild exotherm may be observed (Michael addition phase).

-

Cyclization: Heat the reaction mixture to reflux (65°C) and stir for 4–6 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 3:1). The product usually appears as a lower Rf spot compared to starting materials.

-

Work-up: Cool the mixture to 0°C in an ice bath. The product often precipitates directly from the cold methanolic solution.

-

Purification: Filter the precipitate and wash with cold methanol (2 x 10 mL). If no precipitate forms, concentrate the solvent in vacuo and recrystallize the residue from Ethanol/Hexane.

-

Yield: Expected yield is 75–85% .

Downstream Applications: The Thienopyrimidine Gateway

The primary utility of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate lies in its conversion to thieno[3,2-d]pyrimidine-4(3H)-ones . This bicyclic system is a bioisostere of quinazolines (e.g., Gefitinib, Erlotinib) but offers distinct solubility and metabolic profiles due to the sulfur atom and the sulfonyl side chain.

4.1. Cyclization to Thieno[3,2-d]pyrimidine

Reacting the amino-ester core with formamide or urea creates the pyrimidine ring.

Figure 2: Synthesis of the bioactive thienopyrimidine scaffold.

Key Application Areas:

-

PI3K/mTOR Inhibitors: The phenylsulfonyl group at position 8 (of the fused system) can occupy the hydrophobic pocket II of the kinase ATP-binding site, improving selectivity.

-

Antiviral Agents: Derivatives have shown potency against broad-spectrum RNA viruses by inhibiting viral polymerases.

-

Metabolic Stability: The sulfonyl group prevents rapid oxidation at the thiophene C4 position, a common metabolic soft spot in simple thienopyrimidines.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. The thioglycolate precursor has a characteristic stench; however, the final sulfonyl product is generally odorless and solid.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.

References

-

Antimex Chemical Limited. (n.d.).[1] Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate Product Data. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate Data Sheet (Analogous chemistry). Retrieved from

-

Ganesh Remedies. (n.d.). Synthesis of 3-Amino-thiophene-2-carboxylates. Retrieved from

-

PubChem. (2025).[6] Methyl 3-amino-4-methylthiophene-2-carboxylate (Structural Analog). Retrieved from

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-substituted-thiophene-2-carboxylates. Retrieved from

Sources

- 1. Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate, CasNo.175201-55-5 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 2. Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate [bojnsci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101580485A - Method for producing methyl thioglycolate - Google Patents [patents.google.com]

- 6. Methyl Thioglycolate | C3H6O2S | CID 16907 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate" potential research applications

Executive Summary: The "Privileged" Scaffold

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate represents a highly specialized class of push-pull thiophenes .[1] Unlike its commoditized analog (the Articaine intermediate, which bears a 4-methyl group), the inclusion of the 4-phenylsulfonyl moiety fundamentally alters the electronic landscape of the thiophene ring.

For drug development professionals, this molecule is not merely a building block; it is a bioisosteric engine .[1] It serves as the critical precursor for thieno[3,2-d]pyrimidines , a scaffold that mimics the quinazoline core found in blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib) but with distinct solubility and metabolic stability profiles. The sulfonyl group at position 4 introduces a unique vector for pi-stacking interactions and hydrogen bond acceptance within ATP-binding pockets of kinases (CDK, EGFR, VEGFR).

Chemical Architecture & Reactivity Profile[1]

Electronic Push-Pull System

The molecule features a dense functionalization pattern that dictates its reactivity:

-

C3-Amino Group: A nucleophilic handle.[1] Its basicity is attenuated by the electron-withdrawing ester (C2) and sulfonyl (C4) groups, making it stable against oxidation but reactive enough for cyclization.

-

C2-Methyl Ester: The electrophilic partner.[1] It is positioned perfectly for ortho-cyclization reactions with the C3-amine.[1]

-

C4-Phenylsulfonyl: A strong electron-withdrawing group (EWG).[1] This group deactivates the thiophene ring towards electrophilic aromatic substitution at C5, preventing unwanted side reactions during core assembly.

Stability & Handling[1]

-

Physical State: Typically an off-white to pale yellow crystalline solid.[1]

-

Solubility: High solubility in polar aprotic solvents (DMSO, DMF, DMAc); moderate solubility in chlorinated solvents (DCM, Chloroform); poor solubility in water/alcohols.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Core Research Applications: Scaffold Hopping

The primary utility of this compound lies in Scaffold Hopping —replacing the phenyl ring of bioactive quinazolines with a thiophene ring to generate thienopyrimidines.

Synthesis of Thieno[3,2-d]pyrimidines

The most high-value application is the conversion to thienopyrimidin-4-ones, which are direct precursors to kinase inhibitors.[1]

Mechanism: The C3-amine attacks a "one-carbon" electrophile (Formamide, Triethyl orthoformate, or DMF-DMA), forming an intermediate imidate or formamidine. The C3-nitrogen then attacks the C2-ester carbonyl, closing the pyrimidine ring.[1]

Diazotization & Sandmeyer Reactions

The C3-amino group can be converted to a diazonium salt.[1] This allows for the introduction of halogens (Cl, Br, I) at the 3-position via Sandmeyer chemistry, enabling subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to install diverse aryl groups.

Visualization: Reaction Pathways[1][2]

The following diagram maps the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways from the core aminothiophene scaffold to bioactive heterocycles.[2][3][4]

Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals.[1] Perform in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Protocol A: Cyclization to 8-(Phenylsulfonyl)thieno[3,2-d]pyrimidin-4(3H)-one

This protocol validates the scaffold's ability to form fused heterocycles.[1]

Reagents:

-

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate (1.0 eq)[1]

-

Formamide (Excess, 10-15 mL/g of substrate)

-

Ammonium Acetate (0.1 eq, Catalyst)

Methodology:

-

Setup: Charge a round-bottom flask with the aminothiophene substrate and formamide. Add catalytic ammonium acetate.[1]

-

Reaction: Heat the mixture to 140–150°C (oil bath temperature). The reaction typically requires 6–12 hours.[1] Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

-

Checkpoint: The starting material (lower polarity) should disappear, replaced by a highly polar, UV-active spot (Pyrimidinone).

-

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (10x volume).

-

Isolation: A precipitate should form immediately.[1] Stir for 30 minutes to granulate the solid.

-

Purification: Filter the solid under vacuum. Wash copiously with water to remove formamide.[1] Recrystallize from Ethanol/DMF if necessary.[1]

Expected Yield: 75–85% Data Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the pyrimidine C2-proton singlet (~8.2 ppm).

Protocol B: Sandmeyer Reaction (Conversion to 3-Iodo Derivative)

Essential for generating coupling partners for Suzuki reactions.[1]

Reagents:

-

Substrate (1.0 eq)[4]

-

Sodium Nitrite (1.2 eq)

-

Potassium Iodide (2.0 eq)

-

HCl (6M) or H2SO4 (20%)

Methodology:

-

Diazotization: Suspend the substrate in acid at 0–5°C . Add NaNO2 (aq) dropwise.[1] Stir for 30 mins. Note: The sulfonyl group may reduce solubility; ensure vigorous stirring.

-

Substitution: Add a solution of Potassium Iodide dropwise. Allow the reaction to warm to room temperature, then heat to 60°C for 1 hour.

-

Workup: Quench with saturated sodium thiosulfate (to remove iodine). Extract with Ethyl Acetate.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Weight | ~297.35 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |

| Topological Polar Surface Area (TPSA) | ~100 Ų | Good predictor for oral bioavailability (Rule of 5).[1] |

| H-Bond Donors | 2 (Amine) | Critical for initial binding in enzyme pockets.[1] |

| H-Bond Acceptors | 5 (Sulfonyl, Ester) | High capacity for electrostatic interactions.[1][2] |

| Melting Point | 144–146°C (Typical) | Indicator of crystal lattice stability.[1] |

References

-

Synthesis of Articaine Intermediates: Title: "Process for preparing thiophene derivatives" Source: US Patent 4847386A URL:[1] Context: Establishes the baseline Gewald reaction conditions for 3-amino-thiophene-2-carboxylates.

-

Thieno[3,2-d]pyrimidine Scaffold in Oncology: Title: "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs" Source:[2]Molecules (MDPI), 2021. URL:[Link] Context: Validates the cyclization protocols and the biological relevance of the fused thienopyrimidine system as CDK inhibitors.

-

Biological Activity of Sulfonyl-Thiophenes: Title: "Biological and Pharmacological Activity of Thiophene and its Derivatives" Source:ResearchGate Review URL:[Link] Context: Provides broad background on the antimicrobial and anti-inflammatory properties of functionalized thiophenes.[5][6]

Sources

- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectral Characterization of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

This technical guide details the spectral characterization of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate , a highly functionalized thiophene scaffold synthesized via the Gewald reaction.

Executive Summary

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is a dense functionality scaffold used in the development of antiviral and anti-inflammatory therapeutics. Its structure combines an electron-rich thiophene core with strong electron-withdrawing groups (ester and sulfone), creating a unique push-pull electronic system that significantly influences its spectral signature.

This guide provides a comprehensive analysis of the NMR, IR, and MS data required to validate the identity and purity of this compound. It contrasts the target molecule against the common analog methyl 3-amino-4-methylthiophene-2-carboxylate to highlight the specific desshielding effects of the phenylsulfonyl moiety.

Synthesis & Structural Context

Understanding the synthesis is critical for interpreting spectral impurities (e.g., residual sulfur or unreacted nitriles). The compound is synthesized via the Gewald Reaction , a multi-component condensation of methyl thioglycolate, phenylsulfonylacetonitrile, and elemental sulfur.

Synthesis Workflow (Graphviz)

Figure 1: The Gewald reaction pathway. Impurities often include unreacted sulfur (detectable in elemental analysis, silent in NMR) or the Knoevenagel intermediate.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The substitution of the 4-methyl group (in standard commercial analogs) with a 4-phenylsulfonyl group causes a dramatic downfield shift in the ring proton (H5) due to the strong electron-withdrawing nature of the sulfone.

Predicted

H NMR Data (DMSO-

, 400 MHz)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| NH | Amine | 6.80 – 7.20 | Broad Singlet | 2H | Exchangeable with D |

| Ph-H | Aromatic | 7.50 – 8.00 | Multiplet | 5H | Phenyl ring protons. Ortho protons deshielded by SO |

| H-5 | Thiophene | 7.80 – 8.20 | Singlet | 1H | Critical Peak. Significantly downfield compared to methyl analog (~6.4 ppm) due to SO |

| OCH | Methyl Ester | 3.75 – 3.85 | Singlet | 3H | Sharp singlet, standard methoxy ester position. |

C NMR Data (DMSO-

, 100 MHz)

-

Carbonyl (C=O): ~164 ppm (Ester)

-

Thiophene C2 (C-COOMe): ~105 ppm

-

Thiophene C3 (C-NH

): ~155 ppm (Deshielded by amine) -

Thiophene C4 (C-SO

Ph): ~135 ppm -

Thiophene C5: ~130 ppm

-

Phenyl Carbons: 127, 129, 133, 142 ppm (Typical aromatic pattern)

-

Methoxy (OCH

): ~52 ppm

Expert Insight: In the

H NMR, watch for the overlap between the Thiophene H-5 and the Phenyl aromatic protons. A COSY (Correlation Spectroscopy) experiment is recommended to distinguish the isolated H-5 singlet from the coupled aromatic system.

Infrared Spectroscopy (FT-IR)

IR is the primary tool for confirming the presence of the sulfonyl group, which distinguishes this compound from other Gewald products.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| Amine (NH | 3400 – 3300 | Medium | N-H stretching (Doublet for primary amine). |

| Ester (C=O) | 1680 – 1710 | Strong | Carbonyl stretching. |

| Sulfone (O=S=O) | 1300 – 1320 | Strong | Asymmetric SO |

| Sulfone (O=S=O) | 1140 – 1160 | Strong | Symmetric SO |

| Thiophene Ring | 1500 – 1550 | Medium | C=C skeletal vibrations. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

-

Molecular Formula: C

H -

Exact Mass: 297.01

Fragmentation Pattern (EI/ESI)

-

Molecular Ion [M]+: m/z 297 (Base peak in soft ionization).

-

[M - OMe]+: m/z 266 (Loss of methoxy group from ester).

-

[M - SO

Ph]+: m/z ~156 (Cleavage of the sulfonyl group, rare but possible in high energy collision). -

[M + H]+: m/z 298 (Protonated species in ESI).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

-

Solvent: Use DMSO-

(0.6 mL). Chloroform ( -

Concentration: Dissolve 5-10 mg of the solid compound.

-

Filtration: If the solution is cloudy (residual sulfur from Gewald synthesis), filter through a cotton plug in a glass pipette directly into the NMR tube.

Quality Control Logic (Graphviz)

Figure 2: Logical workflow for spectral validation of the target compound.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (2021).[1] Gewald Reaction: Synthesis, Properties and Applications. In Heterocyclic Chemistry.

-

NIST Chemistry WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate (Analog Reference Data).

-

PubChem. Compound Summary for methyl 3-amino-4-methylthiophene-2-carboxylate.

Sources

Methodological & Application

Synthesis of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and efficient protocol for the synthesis of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. This document provides a thorough examination of the underlying chemical principles, a detailed step-by-step protocol, and critical insights into the experimental parameters, moving beyond a simple recitation of steps to explain the rationale behind the synthetic strategy.

Introduction

2-Aminothiophenes are a privileged class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of the target molecule, featuring a phenylsulfonyl group at the 4-position and a methyl carboxylate at the 2-position, makes it a valuable building block for the synthesis of more complex pharmaceutical agents and functional materials. The synthetic approach detailed herein is a modification of the celebrated Gewald aminothiophene synthesis, a powerful multicomponent reaction for the construction of polysubstituted thiophenes.

Reaction Principle: A Modified Gewald Synthesis

The synthesis of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is achieved through a three-component reaction that leverages the reactivity of an activated nitrile, an α-mercapto ester, and elemental sulfur. This approach offers a direct and atom-economical route to the desired product, avoiding the formation of unwanted side products often associated with traditional Gewald reaction pathways.

The reaction proceeds in a stepwise manner, initiated by a base-catalyzed Knoevenagel-type condensation. This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.

Experimental Workflow Overview

The overall synthetic workflow can be visualized as a two-stage process, even if performed in a "one-pot" fashion. The initial stage involves the formation of a key intermediate, followed by the thiophene ring closure.

Caption: A schematic overview of the synthetic process.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| (Phenylsulfonyl)acetonitrile | C₈H₇NO₂S | 181.21 | 10 | 1.0 |

| Methyl Thioglycolate | C₃H₆O₂S | 106.14 | 10 | 1.0 |

| Elemental Sulfur | S | 32.06 | 10 | 1.0 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 20 | 2.0 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Saturated aq. NH₄Cl | - | - | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (Phenylsulfonyl)acetonitrile (1.81 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Reactants: To the stirred solution, add methyl thioglycolate (1.06 g, 10 mmol) followed by powdered elemental sulfur (0.32 g, 10 mmol).

-

Base Addition: While stirring vigorously, add a freshly prepared solution of sodium ethoxide (1.36 g, 20 mmol) in anhydrous ethanol (20 mL) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition of the base is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).

-

Precipitation and Filtration: Acidify the aqueous mixture to pH ~6-7 with a saturated aqueous solution of ammonium chloride. A precipitate should form. Collect the solid product by vacuum filtration and wash it with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether (20 mL).

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the pure Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate as a crystalline solid. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Mechanism

The formation of the thiophene ring proceeds through a fascinating cascade of reactions, as illustrated below.

Caption: Proposed reaction mechanism for the synthesis.

-

Deprotonation: The reaction is initiated by the deprotonation of the acidic α-carbon of (phenylsulfonyl)acetonitrile by the base (sodium ethoxide) to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the sulfur atom of methyl thioglycolate, which can be activated by the base.

-

Sulfur Addition: The resulting intermediate is then deprotonated again at the α-carbon, and this carbanion attacks elemental sulfur.

-

Cyclization: The sulfur chain is then attacked intramolecularly by the nitrogen of the nitrile group (or its tautomeric form), leading to the formation of the five-membered thiophene ring.

-

Aromatization: A final tautomerization step leads to the stable aromatic 2-aminothiophene product.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

(Phenylsulfonyl)acetonitrile and methyl thioglycolate are irritants. Avoid inhalation and contact with skin and eyes.

-

Sodium ethoxide is a strong base and is corrosive. Handle with care.

-

Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Characterization Data (Expected)

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.5 (t, 2H, Ar-H), ~6.0 (s, 2H, NH₂), ~3.8 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~165 (C=O), ~160 (C-NH₂), ~140 (Ar-C), ~133 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~115 (C-SO₂Ph), ~105 (C-CN), ~52 (OCH₃).

-

Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₂N₂O₄S₂ [M+H]⁺, found [to be determined experimentally].

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Inactive base | Use freshly prepared sodium ethoxide solution. |

| Low reaction temperature | Ensure the reaction mixture is refluxing. | |

| Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time if necessary. | |

| Formation of multiple products | Impure starting materials | Use pure, dry starting materials and solvents. |

| Side reactions | Control the rate of addition of the base to avoid localized high concentrations. | |

| Difficulty in product precipitation | Incorrect pH | Ensure the pH is adjusted to ~6-7 for complete precipitation. |

| Product is soluble in water | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after acidification. |

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain this valuable heterocyclic building block in good yield and purity. The versatility of the 2-aminothiophene core suggests that this synthetic protocol can be adapted for the preparation of a wide range of analogs for various applications in drug discovery and materials science.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, II. The reaction of α-oxo-mercaptans with nitriles. Chemische Berichte, 99(1), 94-100. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

Application Note: Strategic Utilization of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate in Medicinal Chemistry

Executive Summary

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is a highly functionalized "privileged scaffold" utilized in the synthesis of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines . These fused systems serve as bioisosteres to quinazolines, a core structure found in numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib).

Unlike the more common 4-methyl or 4-phenyl analogs, the 4-(phenylsulfonyl) moiety introduces a unique electronic and steric profile. The sulfonyl group acts as a strong electron-withdrawing group (EWG) and a hydrogen bond acceptor, influencing both the chemical reactivity of the thiophene core during synthesis and the pharmacodynamic properties (solubility, metabolic stability) of the final drug candidate.

This guide details the strategic application of this compound, focusing on its conversion into bioactive thieno[3,2-d]pyrimidine scaffolds, supported by validated protocols and mechanistic insights.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate |

| CAS Number | 175201-55-5 |

| Molecular Formula | C₁₂H₁₁NO₄S₂ |

| Molecular Weight | 297.35 g/mol |

| Core Scaffold | 3-Aminothiophene-2-carboxylate |

| Key Substituent | 4-Phenylsulfonyl (-SO₂Ph) |

| Function | Precursor for Thieno[3,2-d]pyrimidines; Kinase Inhibitor Scaffold |

Synthetic Utility & Mechanism[3][4]

The primary utility of this compound lies in its ability to undergo cyclocondensation reactions to form fused bicyclic systems. The vicinal arrangement of the 3-amino and 2-carboxylate groups is the classic "ortho-amino ester" motif required for pyrimidine ring formation.

The "Privileged" Thieno[3,2-d]pyrimidine Route

The transformation of the thiophene precursor into a thienopyrimidine involves bridging the amine and ester nitrogens with a single carbon source (e.g., formamide, urea, or orthoesters).

-

Mechanism: Nucleophilic attack of the 3-amino group on the electrophilic carbon source, followed by intramolecular cyclization with the 2-ester group and loss of methanol.

-